4-Hydroxy-2-methylquinoline
Overview
Description
4-Hydroxy-2-methylquinoline is a heterocyclic organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, characterized by a hydroxyl group at the fourth position and a methyl group at the second position. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject in drug research and development .
Mechanism of Action
Target of Action
4-Hydroxy-2-methylquinoline, also known as 2-Methylquinolin-4-ol, is a compound that has been used as an intermediate in the synthesis of a wide range of medicinally important compounds It is known to be used in the synthesis of compounds with antitubercular, antibacterial, and alzheimer’s disease treatment properties .
Mode of Action
It is known to be used as an intermediate in the synthesis of various medicinally important compounds . For example, it is used in the synthesis of 2-(quinolin-4-yloxy)acetamides, which are potent antitubercular agents . The mechanism can be explained by nucleophilic attack from the C-2 of the 4-hydroxy-2(1H)-quinolinone .
Biochemical Pathways
It is known that hydroxylation of polyaromatic compounds through cytochromes p450 (cyps) can result in potentially estrogenic transformation products .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
It is known to be used in the synthesis of compounds with antitubercular, antibacterial, and alzheimer’s disease treatment properties . For example, it is used in the synthesis of 2-(quinolin-4-yloxy)acetamides, which are potent antitubercular agents .
Action Environment
It is known that the compound is slightly soluble in water , which may influence its action and stability in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylquinoline can be achieved through several methods. One common approach involves the reaction of anilines with malonic acid equivalents. Another method includes the reaction of anthranilic acid derivatives . These reactions typically require specific catalysts and conditions to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as recrystallization and solvent extraction are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce various halogenated quinoline compounds .
Scientific Research Applications
4-Hydroxy-2-methylquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Hydroxy-4-methylquinoline
- 4-Hydroxyquinoline
- 2,4-Dihydroxyquinoline
Comparison: 4-Hydroxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Hydroxy-4-methylquinoline, it has a hydroxyl group at the fourth position instead of the second, leading to different reactivity and applications .
Properties
IUPAC Name |
2-methyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWINIEGDLHHNLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209515 | |
Record name | 2-Methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-67-0 | |
Record name | 4-Hydroxy-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylquinolin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-2-methylquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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